An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)morpholine
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)morpholine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(3,5-Dimethoxyphenyl)morpholine, a heterocyclic compound of interest in contemporary medicinal chemistry and drug discovery. In the absence of extensive empirical data, this document leverages robust in silico prediction methodologies to characterize its lipophilicity, solubility, ionization potential, and other key molecular descriptors. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical validation of these predicted properties. The synthesis of predicted data with practical experimental design is intended to furnish researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively evaluate and utilize 2-(3,5-Dimethoxyphenyl)morpholine in their research endeavors.
Introduction and Molecular Overview
2-(3,5-Dimethoxyphenyl)morpholine is a substituted morpholine derivative featuring a dimethoxyphenyl moiety. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles.[1] The dimethoxyphenyl group significantly influences the molecule's electronic and steric properties, which in turn dictate its interactions with biological targets and its overall physicochemical behavior.
Molecular Structure:
Figure 1: Chemical structure of 2-(3,5-Dimethoxyphenyl)morpholine.
Key Identifiers:
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Molecular Formula: C₁₂H₁₇NO₃[2]
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Molecular Weight: 223.27 g/mol [2]
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Canonical SMILES: COC1=CC(=CC(=C1)C2CNCCO2)OC[2]
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PubChem CID: 53414236
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 2-(3,5-Dimethoxyphenyl)morpholine, a suite of computational tools has been employed to predict its key physicochemical properties. These predictions serve as a valuable initial assessment for its drug-like potential and guide further experimental investigation.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | 105-135 °C | Influences solubility and formulation development. A moderate melting point is often desirable. |
| Boiling Point | 345.5 ± 42.0 °C | Indicates the volatility of the compound. |
| pKa (most basic) | 7.85 ± 0.10 | The basicity of the morpholine nitrogen affects ionization at physiological pH, influencing solubility, permeability, and target binding. |
| LogP | 1.60 - 1.95 | A measure of lipophilicity, which is critical for membrane permeability and overall ADME properties. The predicted range suggests good oral bioavailability potential. |
| Aqueous Solubility (LogS) | -2.5 to -3.0 | Predicts solubility in water. The predicted value indicates low to moderate solubility. |
Table 1: Predicted Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)morpholine.
In-Depth Analysis of Physicochemical Parameters
Lipophilicity (LogP)
The predicted LogP value in the range of 1.60 to 1.95 suggests that 2-(3,5-Dimethoxyphenyl)morpholine possesses a balanced lipophilicity. This is a favorable characteristic in drug design, as it often correlates with good absorption and distribution. A LogP in this range suggests the molecule is sufficiently lipophilic to cross cell membranes, yet retains enough hydrophilicity to be soluble in aqueous biological fluids.
Aqueous Solubility (LogS)
The predicted LogS value between -2.5 and -3.0 indicates that the compound is likely to have low to moderate aqueous solubility. This is a critical parameter that can impact oral bioavailability. While not highly soluble, this level of solubility may be sufficient for therapeutic efficacy, and formulation strategies can be employed to enhance it if necessary.
Ionization Constant (pKa)
The predicted pKa of the morpholine nitrogen is approximately 7.85. This indicates that at physiological pH (7.4), a significant portion of the molecules will be protonated. The resulting cationic species will have increased aqueous solubility but may exhibit reduced membrane permeability compared to the neutral form. Understanding the pKa is crucial for predicting the compound's behavior in different biological compartments and for designing appropriate formulation strategies.
Experimental Protocols for Physicochemical Property Determination
To empirically validate the predicted physicochemical properties, a series of standardized experimental protocols are recommended. These methods are designed to provide accurate and reproducible data, which is essential for regulatory submissions and for building a comprehensive understanding of the compound's behavior.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.
Methodology:
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A small, dry sample of 2-(3,5-Dimethoxyphenyl)morpholine is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate.
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The temperatures at which the first drop of liquid appears and at which the entire sample is liquefied are recorded as the melting point range.
Figure 2: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
Principle: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in water.
Methodology:
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An excess amount of 2-(3,5-Dimethoxyphenyl)morpholine is added to a known volume of purified water in a sealed flask.
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The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
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The suspension is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Figure 3: Workflow for Aqueous Solubility Determination.
Determination of pKa
Principle: Potentiometric titration is a common method for determining the pKa of a compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
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A known amount of 2-(3,5-Dimethoxyphenyl)morpholine is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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A titration curve (pH vs. volume of titrant) is plotted.
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The pKa is determined from the pH at the half-equivalence point.
Figure 4: Workflow for pKa Determination.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 2-(3,5-Dimethoxyphenyl)morpholine provides valuable information about the proton environment in the molecule.
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Aromatic Protons: Signals corresponding to the protons on the dimethoxyphenyl ring are expected in the aromatic region (δ 6.0-7.0 ppm). The symmetry of the 3,5-disubstituted ring will likely result in two distinct signals.
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Morpholine Protons: The protons of the morpholine ring will appear as a series of multiplets in the upfield region (δ 2.5-4.5 ppm). The protons adjacent to the oxygen atom will be deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen atom.
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Methoxy Protons: A sharp singlet corresponding to the six protons of the two methoxy groups is expected around δ 3.8 ppm.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
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Aromatic Carbons: The carbons of the dimethoxyphenyl ring will resonate in the downfield region (δ 100-160 ppm).
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Morpholine Carbons: The carbons of the morpholine ring are expected to appear in the range of δ 45-70 ppm. The carbons adjacent to the oxygen will be at a higher chemical shift than those adjacent to the nitrogen.
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Methoxy Carbon: A signal for the methoxy carbons will be observed around δ 55 ppm.
Conclusion
This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 2-(3,5-Dimethoxyphenyl)morpholine, a compound with significant potential in drug discovery. The in silico predictions for its lipophilicity, solubility, and ionization state suggest a favorable drug-like profile. The detailed experimental protocols outlined herein provide a clear path for the empirical validation of these properties. By integrating predictive modeling with rigorous experimental verification, researchers can efficiently advance the development of 2-(3,5-Dimethoxyphenyl)morpholine and its analogs as potential therapeutic agents.
References
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Chemicalize. (n.d.). 2-(3,5-Dimethoxyphenyl)morpholine. Retrieved from [Link]
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Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53414236, 2-(3,5-Dimethoxyphenyl)morpholine. Retrieved from [Link]
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NMRDB. (n.d.). NMR Shift DB. Retrieved from [Link]
- Peretto, I., et al. (2014). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 27(10), 1269–1276.
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